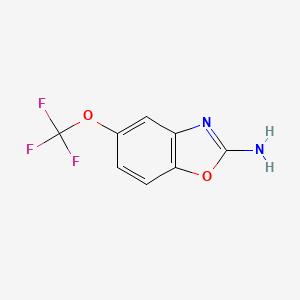

5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine

描述

5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine (CAS: 1806318-94-4) is a heterocyclic compound featuring a benzoxazole core substituted with a trifluoromethoxy (-OCF₃) group at position 5 and an amine (-NH₂) at position 2 . Its molecular formula is C₈H₅F₃N₂O, with a molecular weight of 218.13 g/mol. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting neurological receptors like nicotinic α7, as suggested by its structural analogs in patent literature .

属性

IUPAC Name |

5-(trifluoromethoxy)-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOOWQOQBUXAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine typically involves the introduction of the trifluoromethoxy group into the benzoxazole ring. One common method is the reaction of a suitable benzoxazole precursor with a trifluoromethoxylating reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

化学反应分析

Types of Reactions

5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzoxazole ring.

Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the benzoxazole ring, while substitution reactions can produce a wide range of derivatives with different functional groups .

科学研究应用

5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine has several applications in scientific research:

作用机制

The mechanism of action of 5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target . The exact molecular targets and pathways involved vary based on the specific application of the compound .

相似化合物的比较

Substituent Variations on Benzoxazole Core

Key Insights :

- Trifluoromethoxy (-OCF₃) vs.

- Positional Isomerism : Substituent positioning (e.g., -NH₂ at 2 vs. 5) alters hydrogen-bonding capacity and steric interactions, influencing target selectivity .

Heterocycle Core Modifications

Key Insights :

- Benzoxazole vs. Benzothiazole : Benzothiazoles often exhibit stronger antimicrobial activity due to sulfur’s electronegativity, while benzoxazoles may favor CNS targets .

- Oxadiazole Derivatives : The 1,3,4-oxadiazole core increases rigidity and hydrogen-bond acceptor capacity, impacting pharmacokinetics .

Pharmacological Relevance of Trifluoromethoxy Group

生物活性

5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole ring with a trifluoromethoxy group, which enhances its chemical reactivity and biological activity. The presence of the trifluoromethoxy group is known to influence the compound's lipophilicity and electron-withdrawing capacity, potentially affecting its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of benzoxazole, including this compound, exhibit anticancer activity. A study evaluated various benzoxazole derivatives against multiple cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and liver (HepG2) cancers. Results showed that compounds with similar structures can induce apoptosis and inhibit proliferation in these cell lines .

Table 1: Anticancer Activity of Benzoxazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 12.5 |

| 4-Methoxybenzoxazole | A549 | 15.0 |

| 2-Mercaptobenzoxazole | HepG2 | 10.0 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that certain benzoxazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for selected strains are presented below:

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Escherichia coli | 30 | |

| Bacillus subtilis | 20 |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer cell proliferation and survival. For instance, some benzoxazole derivatives have been shown to inhibit kinases such as EGFR and CDK2, which are pivotal in cancer progression .

Case Study: In Vitro Evaluation

In a controlled laboratory study, researchers synthesized several derivatives of benzoxazole and evaluated their cytotoxic effects on various cancer cell lines. The study highlighted that modifications to the benzoxazole structure significantly influenced the anticancer potency. For example, the introduction of electron-withdrawing groups like trifluoromethoxy enhanced the compounds' ability to induce apoptosis in cancer cells .

Case Study: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of benzoxazole derivatives against clinical strains of bacteria. The results indicated that while some compounds exhibited strong antibacterial activity, others were less effective due to structural variations. The study emphasized the importance of optimizing chemical structures to enhance biological activity .

常见问题

Q. What are the standard synthetic routes for 5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine?

The synthesis typically involves introducing the trifluoromethoxy group into a benzoxazole scaffold. A common approach is to react 2-aminobenzoxazole derivatives with trifluoromethylating agents, such as polyfluoroalkyl iodides, under controlled conditions. For example, sodium dithionite and NaHCO₃ in an acetonitrile/water mixture at low temperatures (5–10°C) can facilitate this reaction, ensuring regioselectivity and minimizing side products . Reaction optimization may require inert atmospheres to prevent oxidation of intermediates.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (XRD) is the gold standard. The compound’s crystalline form is analyzed using software like SHELXL for refinement, which handles small-molecule crystallography by optimizing atomic coordinates and thermal parameters . Tools like ORTEP-3 or WinGX can visualize the final structure, highlighting bond angles, torsion angles, and intermolecular interactions critical for understanding packing behavior .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns, particularly the trifluoromethoxy group’s electronic effects.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways.

- HPLC/GC : Purity assessment using reverse-phase HPLC or GC-MS with standards. PubChem provides validated spectral data for benchmarking experimental results .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic properties and reactivity?

The -OCF₃ group is strongly electron-withdrawing due to its inductive (-I) effect, which polarizes the benzoxazole ring and alters nucleophilic/electrophilic sites. Computational studies (e.g., DFT) can map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic substitution or hydrogen bonding. Comparative studies with methoxy or methyl analogs (e.g., 5-methoxy derivatives) reveal differences in redox potentials and fluorescence behavior, as seen in fluorophore design .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Catalysis : Use Pd-catalyzed cross-coupling for introducing aryl groups or trifluoromethoxy moieties.

- Stepwise Purification : Intermediate isolation via column chromatography or recrystallization minimizes impurities.

- Reaction Monitoring : In-situ techniques like TLC or LC-MS track progress and identify bottlenecks. Heterocyclic synthesis protocols (e.g., thiazole/benzoxazole coupling) from provide scalable frameworks .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies often arise from assay conditions (e.g., solvent, cell lines) or compound purity. Strategies include:

- Reproducibility Studies : Replicate assays under standardized conditions (e.g., pH, temperature).

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity.

- Structural Analogs : Compare with derivatives (e.g., 5-trifluoromethyl or 5-fluoro analogs) to isolate the -OCF₃ group’s role. Studies on similar benzoxazole-based enzyme inhibitors (e.g., kinase targets) highlight structural nuances affecting binding .

Q. What computational tools predict the compound’s interactions with biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model binding to proteins or DNA. For example, benzoxazole derivatives often target enzymes via π-π stacking or hydrogen bonding. The ligand-protein interaction observed in (PDB ligand I3K) demonstrates how trifluoromethoxy groups enhance binding affinity through hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。